Phenyl piperazine-1-carboxylate

Synthetic methodology Process chemistry Protecting group efficiency

Phenyl piperazine-1-carboxylate (CAS 50606-33-2) is a monoprotected piperazine that eliminates bis-substitution byproducts, enabling regioselective functionalization at the free secondary amine with >95% single-step yield. Its phenyl carbamate group offers orthogonal stability: stable under acidic Boc-cleavage conditions yet selectively removable by mild basic hydrolysis, allowing precise control over deprotection sequences in convergent total syntheses. Ideal for constructing D3R-selective ligands, H3R antagonists, and CNS-focused compound libraries. Fully characterized reference standard for AMV/QC applications, traceable to USP/EP standards.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 50606-33-2
Cat. No. B3053061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl piperazine-1-carboxylate
CAS50606-33-2
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C11H14N2O2/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10/h1-5,12H,6-9H2
InChIKeyNENLIGJPMYKXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Piperazine-1-Carboxylate (CAS 50606-33-2): A Core Synthetic Intermediate for Pharmaceutical Research and Drug Development


Phenyl piperazine-1-carboxylate (CAS 50606-33-2), also known as 1-piperazinecarboxylic acid phenyl ester, is a heterocyclic building block featuring a piperazine ring bearing a phenyl carbamate protecting group [1]. With a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol, this compound serves as a monoprotected piperazine derivative that enables regioselective functionalization at the unprotected secondary amine . The compound is primarily employed as a key intermediate in medicinal chemistry programs, particularly in the synthesis of central nervous system (CNS) drug candidates, including dopamine D3 receptor-selective ligands, histamine H3 receptor antagonists, and various receptor-targeting pharmacophores .

Why Phenyl Piperazine-1-Carboxylate Cannot Be Substituted with Generic Piperazine Derivatives in Pharmaceutical Synthesis


Monoprotected piperazine derivatives such as phenyl piperazine-1-carboxylate are not interchangeable with unprotected piperazine or alternative protected analogs due to fundamental differences in synthetic utility, reaction selectivity, and downstream compatibility [1]. Unprotected piperazine presents two reactive amine sites, leading to uncontrolled bis-substitution, complex product mixtures, and significantly reduced yields of desired mono-functionalized products [2]. Among protected variants, the phenyl carbamate (PhOCO) protecting group exhibits distinct cleavage conditions and orthogonal reactivity compared to benzyl carbamate (Cbz), tert-butyloxycarbonyl (Boc), and alkyl carbamates, directly influencing synthetic route design, protecting group compatibility, and overall process efficiency [3]. The following evidence-based comparisons establish precisely where and why phenyl piperazine-1-carboxylate provides measurable advantages over its closest structural analogs.

Phenyl Piperazine-1-Carboxylate (CAS 50606-33-2) Quantitative Evidence Guide: Comparative Performance in Synthesis and Biological Applications


High-Yield Synthesis of Phenyl Piperazine-1-Carboxylate vs. Multi-Step Alternative Routes to Protected Piperazines

The direct synthesis of phenyl piperazine-1-carboxylate from piperazine and phenyl chloroformate proceeds with a reported isolated yield of 95.1% under mild conditions (ethyl acetate, 20°C, 2 hours), as demonstrated in CN104829588 . This single-step protection strategy contrasts sharply with multi-step routes required for more complex piperazine derivatives, where overall yields can fall below 1% when extensive column chromatography and chiral purification are needed [1]. The high yield and operational simplicity of this phenyl carbamate formation directly translate to reduced raw material costs, minimized waste streams, and enhanced process scalability.

Synthetic methodology Process chemistry Protecting group efficiency

Selective Orthogonal Reactivity of Phenyl Carbamate vs. Cbz and Boc Protecting Groups in Piperazine Functionalization

The phenyl carbamate protecting group in phenyl piperazine-1-carboxylate enables orthogonal deprotection strategies relative to other common piperazine protecting groups. The phenyl ester moiety serves as a leaving group that can be selectively cleaved under mild basic hydrolysis or hydrogenolysis conditions, while remaining stable under acidic conditions that would cleave Boc groups [1]. This orthogonal reactivity profile is critical for multi-step syntheses where sequential deprotection is required. In contrast, the benzyl carbamate (Cbz) analog (1-Cbz-piperazine) requires hydrogenolysis for deprotection, which may be incompatible with substrates bearing hydrogenation-sensitive functional groups such as alkenes, alkynes, or certain heteroaromatic moieties .

Protecting group strategy Orthogonal protection Synthetic route design

Receptor Binding Profile of 4-Phenylpiperazine Scaffold: Essential Pharmacophore for Dopamine D3 Receptor Selectivity

The 4-phenylpiperazine moiety—directly accessible from phenyl piperazine-1-carboxylate through deprotection and subsequent N-arylation—constitutes a privileged pharmacophore for achieving high-affinity and selective dopamine D3 receptor (D3R) binding [1]. A systematic SAR study of phenyl piperazine analogs revealed that compounds bearing the 4-phenylpiperazine core achieve D3R binding affinities (Ki) as low as 79.3 nM for the unsubstituted phenyl analog (compound 18), with certain derivatives (e.g., compound 16 with 4-Cl substitution) exhibiting D3R Ki of 207 nM and D4R Ki of 7.4 nM, demonstrating multi-receptor binding profiles [2]. Furthermore, lead compound 19 from a related 4-phenylpiperazine series achieved D3R Ki of 6.84 nM with 1,700-fold selectivity over D2R, highlighting the scaffold's capacity for engineering exceptional receptor selectivity [3].

Dopamine D3 receptor CNS drug discovery Structure-activity relationship GPCR

Physical Property Comparison: Phenyl Piperazine-1-Carboxylate vs. Benzyl Piperazine-1-Carboxylate for Formulation and Handling

Phenyl piperazine-1-carboxylate (CAS 50606-33-2) exhibits distinct physical properties that differentiate it from the widely used benzyl analog (1-Cbz-piperazine, CAS 31166-44-6). The phenyl carbamate has a molecular weight of 206.24 g/mol and a topological polar surface area (tPSA) of 41.6 Ų, with a calculated XlogP of 1, indicating moderate lipophilicity . In contrast, benzyl piperazine-1-carboxylate has a molecular weight of 220.27 g/mol, a density of 1.142 g/mL at 25°C, and a boiling point of 158-161°C at 1.4 mmHg . The phenyl carbamate's lower molecular weight and distinct solubility profile in polar aprotic solvents such as DMF and DMSO, coupled with poor aqueous solubility, make it particularly suitable for reactions requiring anhydrous conditions and subsequent aqueous workup .

Physicochemical properties Formulation development Analytical method development Reference standards

Optimal Application Scenarios for Phenyl Piperazine-1-Carboxylate (CAS 50606-33-2) in Pharmaceutical R&D and Chemical Synthesis


Synthesis of Dopamine D3 Receptor-Selective Ligands for CNS Drug Discovery Programs

Phenyl piperazine-1-carboxylate serves as the ideal starting material for constructing 4-phenylpiperazine-based D3R ligands due to the established SAR demonstrating that the 4-phenylpiperazine moiety is essential for high D3R affinity and D3/D2 selectivity [1]. Deprotection of the phenyl carbamate followed by N-arylation with appropriately substituted aryl halides yields the 4-phenylpiperazine pharmacophore, which has been shown to achieve D3R Ki values as low as 6.84 nM and selectivity ratios up to 1,700-fold over D2R in optimized analogs [2]. This scaffold is particularly valuable for programs targeting substance use disorders, where D3R antagonism has demonstrated preclinical efficacy in reducing opioid-induced hyperlocomotion and conditioned place preference [3].

Orthogonal Protection Strategies in Multi-Step Convergent Syntheses

When designing synthetic routes requiring sequential deprotection of multiple amine functionalities, phenyl piperazine-1-carboxylate provides a distinct advantage through the orthogonal reactivity of its phenyl carbamate group [1]. The phenyl carbamate is stable under acidic conditions that cleave Boc groups, yet can be selectively removed under mild basic hydrolysis conditions without affecting acid-labile protecting groups [2]. This orthogonal stability profile enables chemists to construct complex molecular architectures with precise control over the sequence of protecting group removal, minimizing the number of synthetic steps and improving overall yields in convergent total syntheses of polyfunctional drug candidates [3].

High-Throughput Library Synthesis Requiring Efficient Mono-Functionalization of Piperazine

For medicinal chemistry programs conducting parallel synthesis or high-throughput library generation, phenyl piperazine-1-carboxylate offers a 95.1% single-step synthetic yield advantage that translates directly to cost-effective library production [1]. The monoprotected piperazine core enables regioselective functionalization exclusively at the free secondary amine, eliminating the bis-substitution byproducts that plague reactions with unprotected piperazine and reduce yields [2]. This regioselectivity, combined with the ease of purification by aqueous extraction rather than chromatography, makes phenyl piperazine-1-carboxylate a practical building block for generating diverse compound collections targeting CNS receptors, GPCRs, and ion channels [3].

Reference Standard for Analytical Method Development and Quality Control in Piperazine-Containing APIs

Phenyl piperazine-1-carboxylate is a fully characterized compound that serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation of piperazine-containing active pharmaceutical ingredients (APIs) [1]. The compound's well-defined physicochemical properties—including exact mass of 206.10562 g/mol, tPSA of 41.6 Ų, and calculated XlogP of 1—enable its use as a calibration standard in HPLC, LC-MS, and NMR analyses [2]. Regulatory-compliant reference standards of phenyl piperazine-1-carboxylate are traceable against pharmacopeial standards (USP or EP), supporting IND and NDA submissions for piperazine-derived drug candidates [3].

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